4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid
Overview
Description
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid is a chemical compound with the molecular formula C15H15NO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid typically involves the reaction of 2,3-dimethylphenylamine with 4-sulfamoylbenzoic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities while maintaining purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes. For example, it has been found to inhibit cytosolic phospholipase A2α, an enzyme involved in the inflammatory response. The inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
4-sulfamoylbenzoic Acid: Shares the sulfonamide group but lacks the dimethylphenyl substituent.
Naphthyl-substituted sulfamoylbenzoic acids: Similar structure but with different aromatic substituents.
Uniqueness
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs .
Properties
IUPAC Name |
4-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-3-5-14(11(10)2)16-21(19,20)13-8-6-12(7-9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBQCIPJSTZQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208554 | |
Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522624-51-7 | |
Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522624-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[(2,3-dimethylphenyl)amino]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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